

In Vitro Profile of NV556: A Technical Overview of Preclinical Studies

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Compound of Interest

Compound Name: N 556

Cat. No.: B1676889

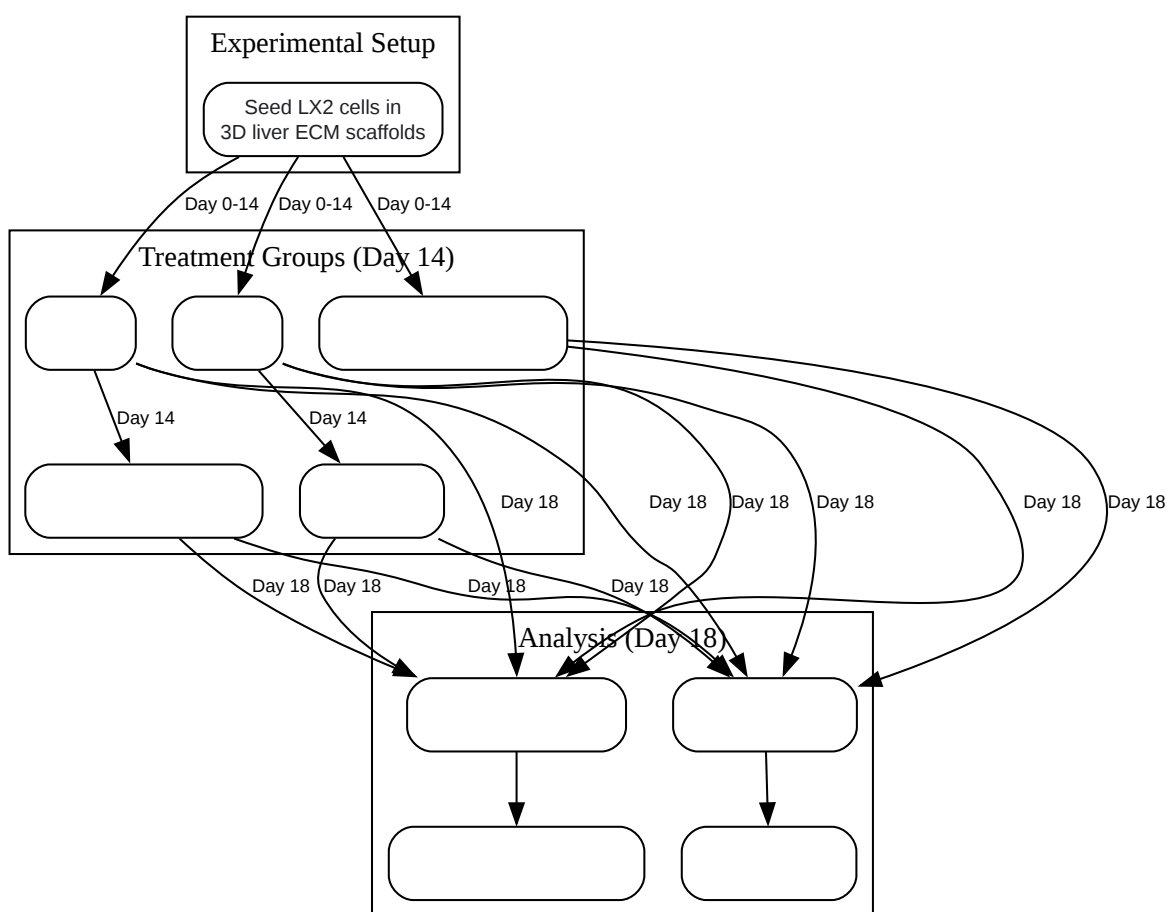
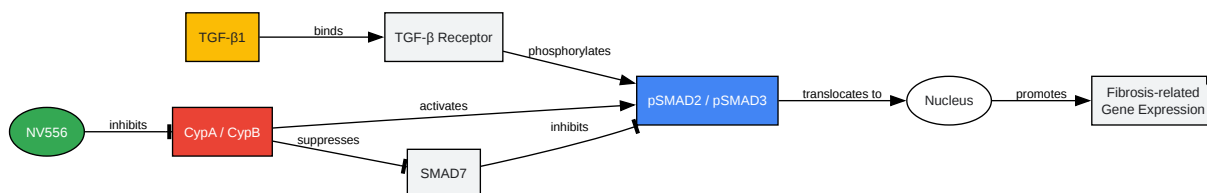
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Disclaimer: The request specified "**N 556**". Preliminary searches indicate that this may be a variant or less common name for NV556, a novel sanglifhrin-based cyclophilin inhibitor. The following technical guide is based on the available preclinical in vitro data for NV556.

NV556 is a potent cyclophilin inhibitor investigated for its antifibrotic properties. Cyclophilins are enzymes that act as peptidyl-prolyl cis-trans isomerases, playing a crucial role in protein folding and conformational changes. Their involvement in various stages of the fibrotic process has made them a target for therapeutic intervention. This document provides an in-depth guide to the preliminary in vitro studies of NV556, focusing on its mechanism of action, experimental data, and relevant protocols.

Core Mechanism of Action: Inhibition of the TGF- β Signaling Pathway

The transforming growth factor-beta (TGF- β) pathway is a key driver of fibrosis. Cyclophilins, particularly CypA and CypB, are known to be important for the activation of hepatic stellate cells (HSCs) through this pathway. In vitro studies suggest that NV556 exerts its antifibrotic effects by inhibiting cyclophilins, which in turn suppresses the TGF- β signaling cascade. This inhibition leads to a decrease in the phosphorylation of SMAD2 and SMAD3, key downstream mediators of TGF- β , and an increase in the expression of the inhibitory SMAD7.^[1]



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References

- 1. Evaluation of NV556, a Novel Cyclophilin Inhibitor, as a Potential Antifibrotic Compound for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
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